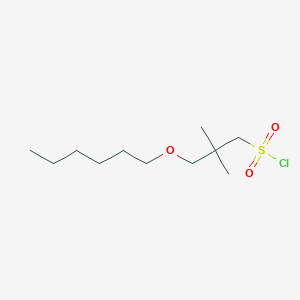
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a hexyloxy group, and a dimethylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Hexyloxy)-2,2-dimethylpropan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Hexyloxy)-2,2-dimethylpropan-1-ol+SOCl2→3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in aqueous environments or in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonate esters and sulfonamides, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the hexyloxy and dimethylpropane groups.
Benzenesulfonyl Chloride: Contains an aromatic ring, which imparts different reactivity and applications.
Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.
Uniqueness
3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the hydrophobicity of the hexyloxy group and the steric effects of the dimethylpropane backbone. This combination makes it a versatile reagent in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C11H23ClO3S |
|---|---|
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
3-hexoxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-4-5-6-7-8-15-9-11(2,3)10-16(12,13)14/h4-10H2,1-3H3 |
Clé InChI |
ZEAVQJNVHGMPBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(C)(C)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)

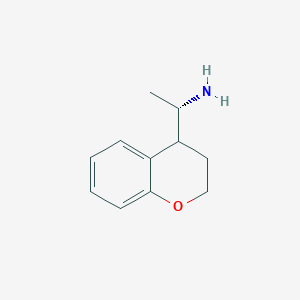
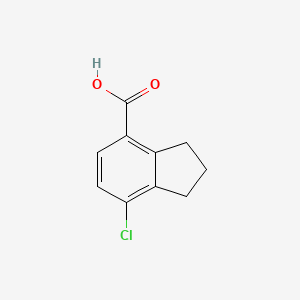
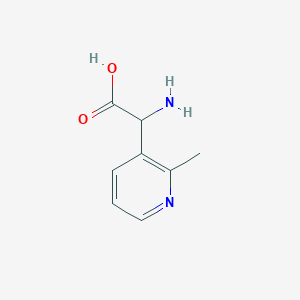


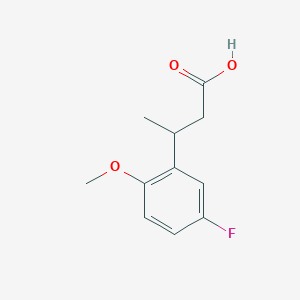
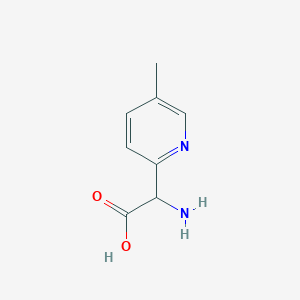
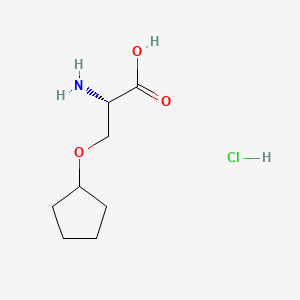
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)

